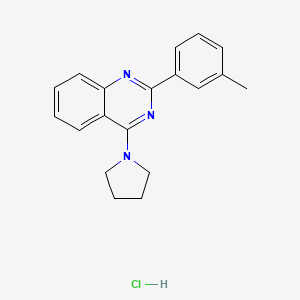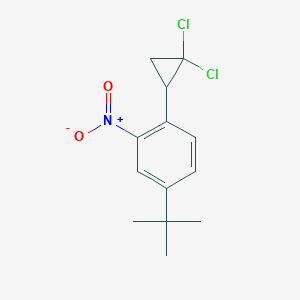![molecular formula C15H22FNO6 B4889035 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as FPEI, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
作用機序
The mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is not fully understood, but it is believed to involve the ability of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate to bind to and enter cells. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be able to enter cells through a variety of mechanisms, including endocytosis and direct membrane penetration. Once inside the cell, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate can interact with cellular components, including DNA and RNA.
Biochemical and physiological effects:
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to have a variety of biochemical and physiological effects. One of the most significant effects of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is its ability to induce cell death in cancer cells. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to have antioxidant properties, which could make it useful for treating a range of conditions related to oxidative stress.
実験室実験の利点と制限
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to many researchers. Additionally, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be an effective gene delivery vector, which can be useful for a range of genetic research applications. However, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of research could focus on improving the safety and efficacy of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate as a gene delivery vector. Additionally, further research could be done to better understand the mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, which could lead to the development of new treatments for a range of conditions. Finally, research could be done to explore the potential use of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate in combination with other compounds, which could lead to new and more effective treatments for a range of diseases.
合成法
The synthesis method for N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate involves several steps. First, 2-fluorophenol is reacted with 2-chloroethyl ethyl ether to form 2-(2-fluorophenoxy)ethyl ether. Next, this compound is reacted with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate.
科学的研究の応用
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used in a wide range of scientific research applications. One of the most common uses of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is as a gene delivery vector. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be an effective vector for delivering genes to cells, which can be useful for gene therapy and other genetic research applications. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in drug delivery research, as it can be used to deliver drugs to specific cells or tissues.
特性
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-6-4-3-5-12(13)14;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFUJNAARAIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)

![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)

![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)